4-[(Benzyloxy)methyl]cyclohex-2-en-1-one
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Overview
Description
4-[(Benzyloxy)methyl]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core with a benzyloxy methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds via nucleophilic substitution, where the benzyloxy group is introduced at the benzylic position .
Another method involves the use of allyl-palladium catalysis, which enables a one-step α,β-dehydrogenation of ketones via their zinc enolates . This method operates under salt-free conditions and tolerates a diverse scope of cycloalkanones .
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation of cyclohexene, for example, with hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Benzyloxy)methyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the benzyloxy group can stabilize the transition state, facilitating the reaction . The compound’s reactivity is influenced by the electronic and steric effects of the benzyloxy substituent .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the benzyloxy substituent.
4,4-Dimethyl-2-cyclohexen-1-one: A similar compound with methyl groups at the 4-position.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Uniqueness
4-[(Benzyloxy)methyl]cyclohex-2-en-1-one is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
118378-02-2 | |
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-6,8,13H,7,9-11H2 |
InChI Key |
WDEXWTYIUMAPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=CC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
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